Cas no 865783-99-9 (Briciclib)

Briciclib structure
Briciclib structure
商品名:Briciclib
CAS番号:865783-99-9
MF:C19H23O10PS
メガワット:474.418686151505
MDL:MFCD22665751
CID:2601598

Briciclib 化学的及び物理的性質

名前と識別子

    • Briciclib
    • 2-Methoxy-5-({[(E)-2-(2,4,6-trimethoxyphenyl)vinyl]sulfonyl}methy l)phenyl dihydrogen phosphate
    • Phenol, 2-Methoxy-5-[[[(1E)-2-(2,4,6-triMethoxyphenyl)ethenyl]sulfonyl]Methyl]-, 1-(dihydrogen phosphate)
    • ON014185
    • ON-014185
    • WG93X96336
    • ON 014185
    • (E)-2-Methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl dihydrogen phosphate
    • Briciclib [USAN:INN]
    • Phenol, 2-methoxy-5-((((1E)-2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-, 1-(dihydrogen phosphate)
    • Briciclib (USAN/INN)
    • Briciclib; ON 014185
    • Phenol, 2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]-, dihydrogen phosphate (9CI)
    • (E)-5-[[(2,4,6-Trimethoxystyryl)sulfonyl]methyl]-2-methoxyphenyl dihydrogen phosphate
    • MDL: MFCD22665751
    • インチ: 1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+
    • InChIKey: LXENKEWVEVKKGV-BQYQJAHWSA-N
    • ほほえんだ: C(/C1C(OC)=CC(OC)=CC=1OC)=C\S(=O)(=O)CC1C=CC(OC)=C(OP(O)(O)=O)C=1

計算された属性

  • せいみつぶんしりょう: 474.074955g/mol
  • どういたいしつりょう: 474.074955g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 146
  • ぶんしりょう: 474.4g/mol

じっけんとくせい

  • ふってん: 762.6±70.0°C at 760 mmHg

Briciclib セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Briciclib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT182-20mg
Briciclib
865783-99-9 98+%
20mg
6201.0CNY 2021-07-14
Ambeed
A265253-100mg
(E)-2-Methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl dihydrogen phosphate
865783-99-9 98%
100mg
$130.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22408-1mg
Briciclib
865783-99-9 98%
1mg
¥744.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22408-10mg
Briciclib
865783-99-9 98%
10mg
¥2140.00 2023-09-09
eNovation Chemicals LLC
D551944-500mg
ON-014185
865783-99-9 98%
500mg
$695 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3207-5mg
Briciclib
865783-99-9 99.84%
5mg
¥ 1499 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B861023-1mg
Briciclib
865783-99-9 >98%
1mg
¥720.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B861023-25mg
Briciclib
865783-99-9 >98%
25mg
¥4,000.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3207-5 mg
Briciclib
865783-99-9 99.82%
5mg
¥1499.00 2022-02-28
TRC
B637925-10mg
Briciclib
865783-99-9
10mg
$ 259.00 2023-04-18

Briciclib 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
1.2 Solvents: Acetonitrile ;  2 h, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
4.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
4.2 Solvents: Acetonitrile ;  2 h, rt
4.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
5.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
2.2 Solvents: Acetonitrile ;  2 h, rt
2.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
2.2 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
5.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
5.2 Solvents: Acetonitrile ;  2 h, rt
5.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
6.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
3.2 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
5.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
6.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
6.2 Solvents: Acetonitrile ;  2 h, rt
6.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
7.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, rt; 30 min, rt; 12 - 16 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
4.2 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
6.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
7.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
7.2 Solvents: Acetonitrile ;  2 h, rt
7.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
8.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
8.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
3.2 Solvents: Acetonitrile ;  2 h, rt
3.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

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Briciclib Preparation Products

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